1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-
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Overview
Description
1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry and material science. This compound features a fused bicyclic system, which includes both pyrrole and imidazole rings, making it a versatile scaffold for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . This method is advantageous as it is free of work-up and does not require column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs that target various biological pathways.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- exerts its effects involves the modulation of specific molecular targets and pathways. For instance, it has been shown to modulate VDR signaling, leading to the regulation of autophagy and apoptosis pathways . This modulation is achieved through the interaction with VDR and subsequent activation or inhibition of downstream signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Imidazol[1,5-a]indole-1,3-diones: These compounds share a similar fused bicyclic structure and are synthesized via similar methods.
Pyrrolo[1,2-c]imidazole-1,3-diones: These compounds also feature a fused bicyclic system and have similar chemical properties.
Uniqueness
1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- is unique due to its specific substitution pattern and the presence of a thioxo group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.
Properties
CAS No. |
820964-10-1 |
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Molecular Formula |
C13H10N2OS |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-benzyl-3-sulfanylidenepyrrolo[1,2-c]imidazol-1-one |
InChI |
InChI=1S/C13H10N2OS/c16-12-11-7-4-8-14(11)13(17)15(12)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
XOMYYIHNLSMRQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CN3C2=S |
Origin of Product |
United States |
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